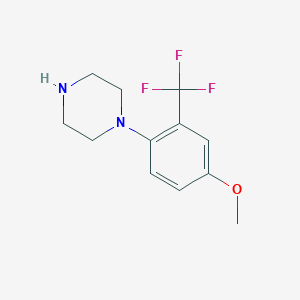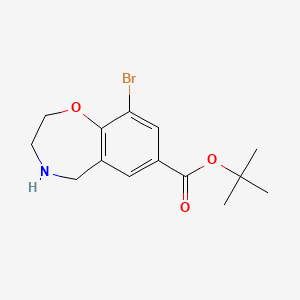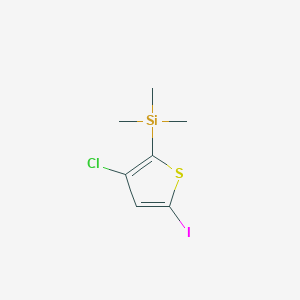
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H10ClISSi and a molecular weight of 316.66 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chlorine and iodine atoms, as well as a trimethylsilyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-iodothiophen-2-yl)trimethylsilane typically involves the halogenation of thiophene derivatives followed by silylation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different halogens or functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3-Chloro-5-iodothiophen-2-yl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the trimethylsilyl group. These functional groups enable the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-5-iodothiophen-2-yl)trimethylsilane
- (3-Chloro-5-bromothiophen-2-yl)trimethylsilane
- (3-Iodo-5-chlorothiophen-2-yl)trimethylsilane
Uniqueness
(3-Chloro-5-iodothiophen-2-yl)trimethylsilane is unique due to the specific combination of chlorine and iodine atoms on the thiophene ring, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C7H10ClISSi |
|---|---|
Molekulargewicht |
316.66 g/mol |
IUPAC-Name |
(3-chloro-5-iodothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10ClISSi/c1-11(2,3)7-5(8)4-6(9)10-7/h4H,1-3H3 |
InChI-Schlüssel |
JDUCQGSRHZRBAM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=C(S1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
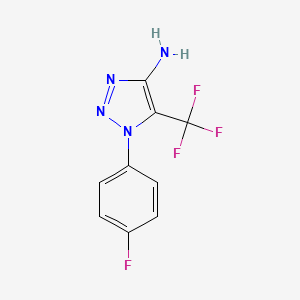
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
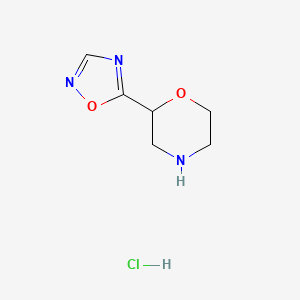
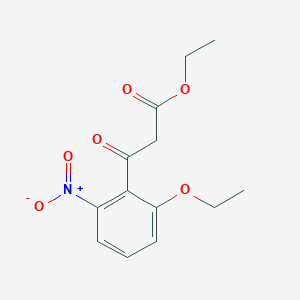
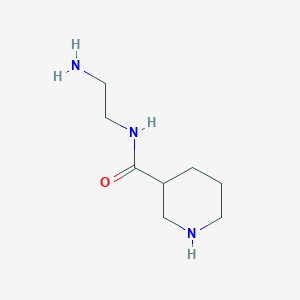
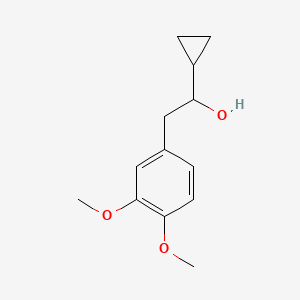
![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)
